(2-Bromo-5-chlorophenyl)methanesulfonamide
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Overview
Description
(2-Bromo-5-chlorophenyl)methanesulfonamide is an organic compound with the molecular formula C7H7BrClNO2S It is a derivative of methanesulfonamide, where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 5 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-chlorophenyl)methanesulfonamide typically involves the sulfonation of (2-Bromo-5-chlorophenyl)methane. One common method includes the reaction of (2-Bromo-5-chlorophenyl)methane with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form sulfonic acids or reduction reactions to form sulfides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted phenylmethanesulfonamides.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Scientific Research Applications
(2-Bromo-5-chlorophenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial or anticancer properties.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: Researchers use it to study enzyme inhibition and protein interactions, given its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-5-chlorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the bromine and chlorine substituents can enhance the compound’s binding affinity through halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
- (2-Bromo-4-chlorophenyl)methanesulfonamide
- (3-Bromo-5-chlorophenyl)methanesulfonamide
- (2-Bromo-5-fluorophenyl)methanesulfonamide
Uniqueness: (2-Bromo-5-chlorophenyl)methanesulfonamide is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with biological targets and improve its stability in various chemical reactions.
Properties
IUPAC Name |
(2-bromo-5-chlorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFVCXSZGNSOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CS(=O)(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1495521-73-7 |
Source
|
Record name | (2-bromo-5-chlorophenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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